2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride
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Overview
Description
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride is a compound that features a pyrrolidine ring substituted with a 4-(propan-2-yl)phenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 4-(propan-2-yl)benzaldehyde with pyrrolidine in the presence of a reducing agent can yield the desired compound .
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity . The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the 4-(propan-2-yl)phenyl group.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride is unique due to the presence of the 4-(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties. This substitution enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13;/h5-8,10,13-14H,3-4,9H2,1-2H3;1H |
InChI Key |
YEKOVZHHFUQDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCN2.Cl |
Origin of Product |
United States |
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